Mirtazapine

Vue d'ensemble

Description

Mirtazapine is a tetracyclic antidepressant primarily used to treat major depressive disorder. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions. This compound is often prescribed for depression complicated by anxiety or insomnia due to its sedative properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of mirtazapine involves several steps, starting from a carboxylic acid compound. The carboxylic acid group is converted into a ketone group, producing a ketone compound. This ketone compound can be optionally reduced with a mild reduction agent to form an intermediate hydroxy compound. Finally, this compound is formed by reducing the ketone compound or the hydroxy compound using a strong reduction agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of enantiomerically pure intermediates is crucial for producing this compound with substantial enantiomeric excess of the R or S form .

Analyse Des Réactions Chimiques

Types of Reactions: Mirtazapine undergoes various chemical reactions, including:

Reduction: The reduction of ketone intermediates is a key step in its synthesis.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Desmethylthis compound: Formed through oxidation and contributes to the overall activity of this compound.

Applications De Recherche Scientifique

Pharmacological Profile

Mirtazapine functions as a presynaptic alpha-2 adrenergic antagonist, enhancing noradrenergic and serotonergic neurotransmission. It also acts as an antagonist at histamine H1 receptors, contributing to its sedative effects. This mechanism underlies its effectiveness in treating depression and other conditions.

FDA-Approved Indications

- Major Depressive Disorder : this compound is FDA-approved for the treatment of moderate to severe MDD. Clinical trials have demonstrated its efficacy in reducing depressive symptoms, with response rates comparable to other antidepressants .

Off-Label Uses

This compound is frequently prescribed off-label for various conditions, including:

- Insomnia : Due to its sedative properties, this compound is often used to treat insomnia, particularly in patients with coexisting depression .

- Anxiety Disorders : It has shown effectiveness in managing generalized anxiety disorder, panic disorder, and post-traumatic stress disorder .

- Appetite Stimulation : this compound is utilized in patients with anorexia or cachexia, particularly in cancer patients, due to its appetite-stimulating effects .

- Chronic Pain Management : Some studies suggest this compound may help alleviate chronic pain conditions, including fibromyalgia .

Comparative Efficacy

A systematic review indicated that this compound has a higher adjusted rate of weight gain compared to other antidepressants, which can be beneficial for patients requiring weight stabilization . Additionally, it has been found to be more effective than selective serotonin reuptake inhibitors (SSRIs) in certain patient populations .

Case Studies and Research Findings

- Dementia-Related Agitation :

- Methamphetamine Use Disorder :

- Chronic Pruritus :

Table 1: Summary of this compound Applications

| Application | Evidence Level | Comments |

|---|---|---|

| Major Depressive Disorder | High | FDA-approved; effective in clinical trials |

| Insomnia | Moderate | Off-label use; sedative properties beneficial |

| Anxiety Disorders | Moderate | Effective for generalized anxiety and PTSD |

| Appetite Stimulation | Moderate | Useful in cancer patients with cachexia |

| Chronic Pain Management | Low | Emerging evidence; further research needed |

| Agitation in Dementia | Moderate | Significant reduction in agitation scores |

| Methamphetamine Use Disorder | Moderate | Reduces use and high-risk behaviors |

Mécanisme D'action

Mirtazapine exerts its effects by antagonizing adrenergic alpha-2 autoreceptors and heteroreceptors, which enhances the release of norepinephrine and serotonin. It also blocks serotonin receptors, specifically 5-HT2 and 5-HT3 receptors, which contributes to its antidepressant effects. Additionally, this compound has strong antihistaminergic effects, which account for its sedative properties .

Comparaison Avec Des Composés Similaires

Mianserin: Chemically related to mirtazapine and also used as an antidepressant.

Amitriptyline: A tricyclic antidepressant with a different mechanism of action but similar therapeutic effects.

Sertraline: A selective serotonin reuptake inhibitor with a different pharmacological profile.

Uniqueness: this compound is unique due to its dual noradrenergic and specific serotonergic actions, which provide a rapid onset of antidepressant effects. Unlike selective serotonin reuptake inhibitors, this compound does not cause sexual dysfunction and has a different side effect profile, including increased appetite and weight gain .

Activité Biologique

Mirtazapine is a tetracyclic antidepressant primarily used for the treatment of major depressive disorder (MDD). Its unique pharmacological profile and mechanism of action contribute to its effectiveness and tolerability, making it a significant option in psychiatric medicine. This article delves into the biological activity of this compound, highlighting receptor interactions, clinical efficacy, and recent research findings.

This compound's mechanism of action is distinct from traditional antidepressants. It predominantly functions as an antagonist at central alpha-2 adrenergic receptors, which enhances noradrenergic and serotonergic neurotransmission. This blockade leads to increased release of serotonin (5-HT) and norepinephrine, contributing to its antidepressant effects. This compound also exhibits high affinity for serotonin 5-HT2 and 5-HT3 receptors, as well as central and peripheral histamine H1 receptors, while having a low affinity for 5-HT1, dopaminergic, and muscarinic cholinergic receptors .

Pharmacodynamic Properties

The pharmacodynamic properties of this compound include:

- Serotonin Receptor Modulation : this compound enhances serotonergic transmission by blocking presynaptic alpha-2 adrenergic receptors, which inhibits the release of serotonin .

- Histamine Receptor Activity : Its action on H1 receptors contributes to sedation, which can be beneficial in patients with insomnia related to depression .

- Antidepressant Efficacy : Clinical trials have shown that this compound significantly improves depressive symptoms compared to placebo and exhibits a rapid onset of action compared to selective serotonin reuptake inhibitors (SSRIs) .

Clinical Efficacy

This compound has demonstrated efficacy in various clinical settings:

- Major Depressive Disorder : In a meta-analysis, this compound showed a pooled response rate of approximately 67.1% for MDD treatment . The drug's efficacy is particularly notable in patients with severe depression, where it has been shown to produce significant reductions in Hamilton Depression Rating Scale (HDRS) scores within two weeks .

- Anxiety Disorders : this compound has also been effective in treating anxiety symptoms associated with depression. A trilogy case review indicated that this compound rapidly alleviated anxiety and agitation in elderly patients .

- Methamphetamine Use : The ongoing Tina Trial aims to assess this compound's potential in reducing methamphetamine use while improving mood among users. Preliminary results from smaller studies suggest promising outcomes .

Case Studies

Several case studies illustrate this compound's clinical applications:

- Case Study 1 : A 90-year-old woman with anxiety and agitation showed rapid improvement after three consecutive doses of this compound.

- Case Study 2 : A patient with mood disorder and insomnia experienced significant symptom relief after initiating treatment with this compound.

- Case Study 3 : A patient suffering from SSRI-induced sexual dysfunction found resolution of symptoms upon switching to this compound while discontinuing sertraline .

Pharmacokinetics

This compound is characterized by:

- Bioavailability : Approximately 50% following oral administration.

- Peak Plasma Concentration : Achieved within 2.2 to 3.1 hours after dosing.

- Half-Life : The elimination half-life is about 22 hours, allowing for once-daily dosing .

Summary of Findings

The biological activity of this compound underscores its role as an effective antidepressant with additional benefits in managing anxiety and insomnia. Its unique mechanism involving multiple receptor systems sets it apart from traditional antidepressants, offering clinicians a valuable tool in treating complex psychiatric conditions.

| Property | Details |

|---|---|

| Mechanism of Action | Alpha-2 adrenergic antagonist; serotonin modulator |

| Bioavailability | ~50% |

| Peak Concentration | 2.2 - 3.1 hours after dosing |

| Half-Life | ~22 hours |

| Response Rate for MDD | ~67.1% |

| Notable Side Effects | Sedation; manageable compared to SSRIs |

Propriétés

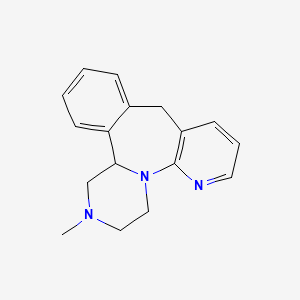

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023325 | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, 1.10e+00 g/L | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors. | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85650-52-8, 61337-67-5 | |

| Record name | Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtazapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-116 °C, 114 - 116 °C | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.